molecular formula C18H19NO5S2 B2529183 Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 896345-37-2

Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2529183
M. Wt: 393.47
InChI Key: SNNUZOQLLHTLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a derivative of tetrahydrobenzo[b]thiophene. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tetrahydrobenzo[b]thiophene derivatives, which can be useful in understanding the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds, such as ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, involves the reaction with benzoylacetonitrile to yield a product that can further react with various chemical reagents to produce fused thiophene derivatives with potential pharmaceutical applications . Another synthesis method for similar compounds includes the Gewald three-component reaction, which involves cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation in benzonitrile to afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates . These methods suggest that the synthesis of the compound of interest may also involve multi-step reactions with careful selection of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives is characterized by spectroscopic methods such as IR, ^1H NMR, and MS spectra . These techniques are essential for confirming the structure of synthesized compounds. The presence of functional groups such as the methylsulfonyl group and the benzamido moiety in the compound of interest would likely influence its chemical behavior and can be analyzed using these spectroscopic methods.

Chemical Reactions Analysis

The reactivity of tetrahydrobenzo[b]thiophene derivatives towards various chemical reagents has been studied, leading to the formation of fused thiophene derivatives . This suggests that the compound of interest may also exhibit reactivity that allows for the formation of structurally complex and potentially bioactive molecules. The specific reactivity patterns would depend on the substituents present on the tetrahydrobenzo[b]thiophene core.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, they do offer insights into the properties of related compounds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization reactions and provides information on yields, which are important aspects of chemical properties . The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the compound and their known effects on related molecules.

Scientific Research Applications

Synthesis and Chemical Libraries

Diverse Methyl Sulfone-Containing Benzo[b]Thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling

This research highlights the parallel solution-phase methods for synthesizing a library of drug-like, methyl sulfone-substituted benzo[b]thiophenes. The key intermediates, methyl sulfone-containing 3-iodobenzo[b]thiophenes, are prepared through iodocyclization and oxidation methodologies from readily available alkynes, showcasing a versatile approach to generating structurally diverse and medicinally relevant compounds (Cho et al., 2010).

Heterocyclic Synthesis

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

This study explores the synthesis and reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward various nitrogen nucleophiles, leading to the generation of multiple heterocyclic derivatives. This work demonstrates the compound's utility in constructing diverse heterocyclic frameworks, pivotal in drug discovery and synthetic chemistry (Mohareb et al., 2004).

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Highly Functionalised Novel β-Lactam and Thiazolidine-Grafted Tetrahydrobenzothiophenes

This research presents the synthesis of a series of biologically active derivatives featuring N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides. The compounds exhibit significant antimicrobial activity against a range of bacterial and fungal strains, highlighting the potential of these derivatives in developing new antimicrobial agents (Babu et al., 2013).

Aromatization Methods

An Efficient Aromatization of 2-Amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3-carboxylates in Dimethyl Sulfoxide Catalyzed by p-Toluenesulfonic Acid

This study reports a novel method for the oxidation–aromatization of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates to yield alkyl 2-aminobenzo[b]thiophene-3-carboxylates with excellent yields. The process utilizes dimethyl sulfoxide in the presence of p-toluenesulfonic acid, providing a straightforward approach to aromatized derivatives, useful in various synthetic and medicinal chemistry applications (Adib et al., 2015).

Future Directions

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research in this field may focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry, material science, and organic semiconductors .

properties

IUPAC Name

methyl 2-[(4-methylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-24-18(21)15-13-5-3-4-6-14(13)25-17(15)19-16(20)11-7-9-12(10-8-11)26(2,22)23/h7-10H,3-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNUZOQLLHTLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.